molecular formula C34H44N6O10S2Sr B1257675 Esomeprazole strontium CAS No. 934714-36-0

Esomeprazole strontium

Cat. No.: B1257675
CAS No.: 934714-36-0
M. Wt: 848.5 g/mol
InChI Key: NCGHIAKEJNQSMS-QLGOZJDFSA-N
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Description

Esomeprazole strontium is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), healing of erosive esophagitis, and the prevention of gastric ulcers associated with nonsteroidal anti-inflammatory drugs (NSAIDs). It is a strontium salt form of esomeprazole, which is the S-isomer of omeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole strontium involves reacting esomeprazole free base or its sodium, potassium, or lithium salt with a strontium source in one or more solvents . This process ensures the formation of the strontium salt of esomeprazole, which is then purified and formulated into pharmaceutical compositions.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Esomeprazole strontium undergoes various chemical reactions, including:

    Oxidation: The oxidation of the corresponding prochiral sulfide to produce esomeprazole.

    Substitution: Reactions involving the substitution of different functional groups on the esomeprazole molecule.

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound, with high optical purity and efficacy .

Scientific Research Applications

Esomeprazole strontium has several scientific research applications, including:

Mechanism of Action

Esomeprazole strontium exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the enzyme, this compound effectively inhibits both basal and stimulated gastric acid secretion . This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Comparison with Similar Compounds

Properties

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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